(3S)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine
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Overview
Description
(3S)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine is an organic compound belonging to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of an ethyl group at the 6th position and an amine group at the 3rd position of the dihydrobenzo[B]furan ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine can be achieved through various synthetic routes. One common method involves the cyclization of 2-ethylphenol with glyoxal in the presence of an acid catalyst to form the benzofuran ring. The resulting intermediate is then subjected to reductive amination using ammonia or an amine source to introduce the amine group at the 3rd position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
(3S)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Ethyl-2,3-dihydrobenzo[B]furan: Lacks the amine group at the 3rd position.
3-Amino-2,3-dihydrobenzo[B]furan: Lacks the ethyl group at the 6th position.
6-Methyl-2,3-dihydrobenzo[B]furan-3-ylamine: Contains a methyl group instead of an ethyl group at the 6th position.
Uniqueness
(3S)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to the specific combination of an ethyl group at the 6th position and an amine group at the 3rd position. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
(3S)-6-ethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO/c1-2-7-3-4-8-9(11)6-12-10(8)5-7/h3-5,9H,2,6,11H2,1H3/t9-/m1/s1 |
InChI Key |
GERWWERJRSAIAO-SECBINFHSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1)[C@@H](CO2)N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(CO2)N |
Origin of Product |
United States |
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